Toringin

Myotonic dystrophy type 1 CTG repeat toxicity RNA gain-of-function

Toringin (CAS 1329-10-8) is a naturally occurring flavone O-glycoside—specifically chrysin 5-O-β-D-glucopyranoside —with molecular formula C₂₁H₂₀O₉ and molecular weight 416.38 g/mol. The compound is isolated from the bark of Docyniopsis tschonoski (syn.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
CAS No. 1329-10-8
Cat. No. B1493550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToringin
CAS1329-10-8
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)29-15-7-11(23)6-14-17(15)12(24)8-13(28-14)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1
InChIKeyIRHAYEHCEVRWSB-QNDFHXLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Toringin (CAS 1329-10-8) – Flavone Glycoside Identity, Source, and Baseline Physicochemical Profile for Procurement Specification


Toringin (CAS 1329-10-8) is a naturally occurring flavone O-glycoside—specifically chrysin 5-O-β-D-glucopyranoside [1]—with molecular formula C₂₁H₂₀O₉ and molecular weight 416.38 g/mol [2]. The compound is isolated from the bark of Docyniopsis tschonoski (syn. Malus tschonoskii) and belongs to the flavonoid O-glycoside class [3]. Its aglycone, chrysin (5,7-dihydroxyflavone), is linked to glucose at the 5-position, a regiochemistry that distinguishes it from the more common 7-O-glucosides found among dietary flavonoids [3].

Why Generic Substitution Among Flavonoid Glycosides Fails: Toringin’s Regiospecific Glycosylation and Dual-Action Profile Prevent Simple In-Class Interchange


Flavonoid O-glycosides constitute a structurally diverse superfamily in which the position of glycosylation, identity of the sugar moiety, and substitution pattern on the flavone backbone collectively dictate biological activity [1]. Within this class, simple interchange of one glycoside for another is not scientifically valid: in the same PC12 neuronal cell model of expanded CTG-repeat toxicity, the flavone 5-O-glucoside toringin prevented both cytotoxicity and the cis-effect of CTG-250, whereas the closely related flavanone aglycone naringenin—differing only in C-ring saturation and lacking glycosylation—inhibited the cis-effect but failed to prevent cytotoxicity [2]. This functional divergence demonstrates that even structurally adjacent flavonoids cannot be assumed interchangeable for research or industrial applications, making compound-level evidence essential for informed procurement.

Toringin – Product-Specific Quantitative Differentiation Evidence Versus In-Class Comparators


Toringin vs. Naringenin – Dual Cytoprotection Plus Cis-Effect Inhibition vs. Cis-Effect-Only Activity in the Same PC12 CTG-250 Assay

In a single, internally controlled screening of 235 bioflavonoids against the PC12 CTG-250 neuronal model of expanded CUG-repeat toxicity, toringin was identified as one of only five compounds (alongside genistein, formononetin, isosakuranetin, and DHEA-S) that prevented both cytotoxicity (measured by intracellular LDH activity) and the cis-effect (measured by luciferase reporter activity) [1]. By contrast, the structurally related flavanone naringenin strongly inhibited the cis-effect but failed to prevent cytotoxicity [1]. The isoflavone ononin and the coumarin xanthylatin similarly showed cis-effect-only inhibition [1]. This qualitative bifurcation—dual protection vs. single-endpoint activity—was observed within the identical assay system, cell line, and treatment paradigm, establishing toringin’s differentiated functional profile relative to multiple in-class comparators. Note: Exact percentage inhibition values at specific concentrations are reported in the full publication and are not reproduced in the publicly available abstract; users requiring precise dose–response data should consult the full text [1].

Myotonic dystrophy type 1 CTG repeat toxicity RNA gain-of-function

Toringin (Chrysin 5-O-Glucoside) vs. Chrysin and Chrysin 7-O-Glucoside – Regiospecific 5-O-Glycosylation Defines a Distinct Subclass of Flavone Conjugates

Toringin is unambiguously identified as chrysin 5-O-β-D-glucopyranoside (7-hydroxy-2-phenyl-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one) [1]. The 5-O-glycosylation position is structurally distinct from the more abundant 7-O-glucosides of chrysin found in many plant sources . Glycosylation at the 5-position sterically and electronically modulates the A-ring, altering hydrogen-bonding capacity, planarity, and interactions with biological targets relative to both the free aglycone chrysin and its 7-O-glucoside isomer . In the PC12 CTG-250 screening study, the free aglycone chrysin was not reported among the dual-active hits, further suggesting that the 5-O-glucoside conjugation contributes to toringin’s specific activity profile [2]. This regiochemical distinction is critical for procurement: chrysin (CAS 480-40-0) and chrysin 7-O-glucoside are different chemical entities with distinct biological fingerprints and cannot serve as analytical or biological substitutes for toringin.

Flavonoid structure–activity relationship Glycosylation regiochemistry Natural product authentication

Toringin vs. Genistein – Distinct Flavonoid Subclass Backbones (Flavone vs. Isoflavone) with Conserved Dual Activity, Enabling Mechanistic Deconvolution in DM1 Models

Within the same PC12 CTG-250 screening campaign, both toringin (a flavone) and genistein (an isoflavone) were identified as dual-active compounds preventing cytotoxicity and cis-effect [1]. Despite sharing this functional outcome, their core flavonoid skeletons are chemically distinct: toringin possesses a 2-phenyl-4H-chromen-4-one backbone with the B-ring attached at C-2, whereas genistein has a 3-phenyl-4H-chromen-4-one backbone with the B-ring at C-3 [2]. This structural difference drives divergent polypharmacology—genistein is a known tyrosine kinase inhibitor and phytoestrogen, activities not attributed to toringin [2]. The co-identification of these two structurally distinct flavonoids with conserved dual-endpoint protection allows researchers to use toringin as a flavone-class control probe devoid of isoflavone-specific off-target activities (e.g., estrogen receptor modulation), enabling cleaner mechanistic deconvolution of RNA gain-of-function pathways [1].

Flavone vs. isoflavone Mechanistic dissection DM1 drug discovery

Toringin Procurement-Relevant Purity Specification – Vendor-Certified 99.62% Minimum Purity Enabling Reproducible DM1 Model Studies

Commercially sourced toringin (AKSci, catalog 2225EL) is specified at a minimum purity of 99.62% with long-term storage recommended in a cool, dry place . While this is a vendor technical datasheet specification rather than a peer-reviewed quantification, purity ≥99% is a procurement-relevant parameter that distinguishes toringin supplies from crude plant extracts or lower-purity flavonoid mixtures commonly encountered in natural product research. In the Furuya et al. screening study, toringin was isolated and purified from Docyniopsis tschonoski bark; the availability of high-purity commercial material enables independent replication of the published dual-activity findings without the confounding influence of co-extracted flavonoids (e.g., co-occurring isosakuranetin, naringenin, or chrysin derivatives) that could obscure or artifactually augment the observed biological effects [1].

Purity specification Quality control Reproducibility

Toringin – Highest-Confidence Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Myotonic Dystrophy Type 1 (DM1) Neuronal Toxicity Model – Dual-Endpoint Tool Compound

Toringin is a directly validated tool compound for DM1 research using the PC12 CTG-250 neuronal model, where it is one of only five compounds from a 235-bioflavonoid screen confirmed to prevent both CUG-repeat-induced cytotoxicity and the cis-effect on reporter gene expression [1]. Researchers studying RNA gain-of-function mechanisms in DM1 can employ toringin as a dual-active positive control, with the structurally matched but single-endpoint comparator naringenin available as a cis-effect-only control within the same experimental framework [1].

Flavonoid Structure–Activity Relationship (SAR) Studies – Regiospecific 5-O-Glycosylation Probe

Toringin serves as a defined chemical probe for investigating the biological consequences of 5-O- vs. 7-O-flavonoid glycosylation. Its unambiguous identity as chrysin 5-O-β-D-glucopyranoside [2], combined with the availability of high-purity commercial material (≥99.62%) , enables systematic SAR comparisons with chrysin aglycone, chrysin 7-O-glucoside, and other positional isomers to map glycosylation-site-dependent pharmacological effects.

Isoflavone-Free DM1 Pathway Dissection – Mechanistic Deconvolution Probe Without Phytoestrogenic Confounding

In DM1 mechanistic studies where the phytoestrogenic and tyrosine-kinase-inhibitory activities of the commonly used dual-active flavonoid genistein represent confounding variables, toringin—a flavone-class compound with no reported estrogen receptor or kinase activity—provides a functionally matched (dual cytotoxicity-plus-cis-effect inhibition) but pharmacologically cleaner alternative [1]. This enables researchers to attribute observed effects specifically to RNA toxicity pathway modulation rather than to off-target kinase or ER signaling.

Natural Product Reference Standard for Docyniopsis tschonoski / Malus spp. Phytochemical Authentication

Toringin is a characteristic secondary metabolite of Docyniopsis tschonoski (Malus tschonoskii) bark [2]. Its well-defined spectroscopic and chromatographic properties, combined with high-purity commercial availability , make it suitable as an analytical reference standard for phytochemical fingerprinting, quality control of botanical raw materials, and authentication of Malus-derived natural product preparations.

Technical Documentation Hub

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